molecular formula C10H7NO B12540268 8H-Furo[3,2-g]indole CAS No. 863994-90-5

8H-Furo[3,2-g]indole

Cat. No.: B12540268
CAS No.: 863994-90-5
M. Wt: 157.17 g/mol
InChI Key: BSPXWOWUDWKJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8H-Furo[3,2-g]indole is a heterocyclic compound that features a fused ring system combining a furan ring and an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8H-Furo[3,2-g]indole can be achieved through several methods. One common approach involves the construction of the furan ring based on a functional indole skeleton. This can be done through reactions such as cyclization of appropriate precursors under specific conditions . Another method involves forming the indole ring from reactions between anilines and functional furans . Additionally, ring-closing reactions of open-chain structures can also be employed to synthesize this compound .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and advanced purification techniques to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions: 8H-Furo[3,2-g]indole undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of 8H-Furo[3,2-g]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the derivatives used .

Comparison with Similar Compounds

  • Furo[2,3-b]indole
  • Furo[3,4-b]indole
  • Pyrrolo[3,4-b]indole

Comparison: 8H-Furo[3,2-g]indole is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications where specific interactions with biological targets or unique material properties are required .

Properties

CAS No.

863994-90-5

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

8H-furo[3,2-g]indole

InChI

InChI=1S/C10H7NO/c1-2-8-4-6-12-10(8)9-7(1)3-5-11-9/h1-6,11H

InChI Key

BSPXWOWUDWKJLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C=CN3)OC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.